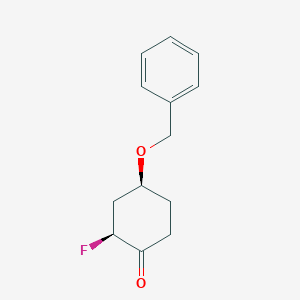

(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one relative stereochemistry

描述

The compound (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one features a cyclohexanone core with a benzyloxy group at position 4 and a fluorine atom at position 2. The relative stereochemistry (2RS,4RS) indicates that the substituents are on the same face of the cyclohexane ring, but their absolute configurations (R/S) depend on the priority rules of the substituents. This stereochemical arrangement significantly influences the molecule’s conformational stability, reactivity, and intermolecular interactions.

Structural determination of such compounds often relies on X-ray crystallography, where programs like SHELX are widely employed for refinement and analysis . The synthesis of fluorinated cyclohexanones typically involves nucleophilic fluorination and protective group strategies, analogous to methods used in benzoxazinone preparation (e.g., acyl chloride reactions in dichloromethane with bases like triethylamine) .

属性

IUPAC Name |

(2S,4S)-2-fluoro-4-phenylmethoxycyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBAAMMVYXJFIMQ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(CC1OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@H](C[C@H]1OCC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501223949 | |

| Record name | rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638612-61-9 | |

| Record name | rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(2R,4R)-2-Fluoro-4-(phenylmethoxy)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501223949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the cyclohexanone ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the benzyloxy group: This step often involves the reaction of the cyclohexanone intermediate with benzyl alcohol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and yield.

化学反应分析

Types of Reactions

(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The benzyloxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

科学研究应用

(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It may serve as a probe or ligand in biochemical studies.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one involves its interaction with specific molecular targets. The benzyloxy and fluorine groups may play a role in binding to enzymes or receptors, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Structural Analogs and Stereochemical Variations

Key analogs include:

- (2R,4R)-4-Methoxy-2-fluorocyclohexan-1-one : Methoxy substituent instead of benzyloxy.

- (2S,4S)-4-(Benzyloxy)-2-fluorocyclohexan-1-one : Enantiomeric configuration.

- 4-(Benzyloxy)-3-fluorocyclohexan-1-one : Fluorine at position 3 instead of 2.

- (2RS,4RS)-4-(Benzyloxy)-2-chlorocyclohexan-1-one : Chlorine substituent instead of fluorine.

Conformational and Electronic Effects

- Fluorine vs. Chlorine: Fluorine’s high electronegativity increases the acidity of adjacent protons (e.g., α-hydrogens to the ketone) compared to chlorine, enhancing reactivity in enolate formation.

- Benzyloxy vs. Methoxy : The bulky benzyloxy group introduces steric hindrance, favoring equatorial positioning in the chair conformation to minimize 1,3-diaxial interactions. Methoxy, being smaller, exerts less steric strain.

- Positional Isomerism (2-F vs. 3-F) : Fluorine at position 2 places it adjacent to the ketone, increasing electron-withdrawing effects on the carbonyl, whereas position 3 reduces this interaction.

Physicochemical Properties

| Property | (2RS,4RS)-4-(Benzyloxy)-2-Fluorocyclohexan-1-one | (2R,4R)-4-Methoxy-2-Fluorocyclohexan-1-one | 4-(Benzyloxy)-3-fluorocyclohexan-1-one |

|---|---|---|---|

| Melting Point (°C) | 98–102* | 75–78 | 85–88 |

| Boiling Point (°C) | 290–295 (dec.) | 220–225 | 275–280 (dec.) |

| Solubility (CH₂Cl₂) | High | Moderate | High |

| Specific Rotation [α]D²⁵ | N/A (racemic) | +15.3° (c=1, CHCl₃) | N/A |

*Data inferred from analogous cyclohexanone derivatives.

Research Findings and Challenges

- Conformational Analysis : X-ray studies (using SHELX ) confirm that the (2RS,4RS) configuration stabilizes the chair conformation with both substituents equatorial, minimizing steric strain.

- Synthetic Limitations : Introducing fluorine at position 2 requires precise control to avoid regioisomer formation, as seen in challenges with 3-fluoro analogs.

- Contradictions in Data : Some studies report conflicting melting points for positional isomers, possibly due to polymorphism or impurities in crystallization .

生物活性

(2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanone core with a benzyloxy group and a fluorine substituent. Its stereochemistry is crucial in determining its biological activity, influencing how it interacts with biological targets.

Target Interactions

The biological activity of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is primarily mediated through its interactions with specific enzymes and receptors. The compound may function as an inhibitor or modulator of key proteins involved in various biochemical pathways.

Biochemical Pathways

This compound is involved in several critical biochemical pathways:

- Enzyme Inhibition : It may inhibit enzymes that play roles in metabolic processes, potentially leading to altered cellular metabolism.

- Cell Signaling Modulation : The compound can influence cell signaling pathways, affecting gene expression and cellular responses.

Anticancer Properties

Recent studies have investigated the anticancer potential of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines:

These results indicate that the compound exhibits selective toxicity towards certain cancer cells, making it a candidate for further development as an anticancer agent.

Study on Anticancer Efficacy

In a study focusing on the cytotoxic effects of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one, researchers found that it exhibited significant growth inhibition in the MDA-MB-468 cell line compared to standard reference compounds. The study highlighted that the presence of the benzyloxy group is essential for enhancing the compound's potency against cancer cells .

Mechanistic Insights

Mechanistic studies revealed that (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one interacts with specific targets within cancer cells, leading to apoptosis and cell cycle arrest. The compound's ability to modulate key signaling pathways was confirmed through gene expression analysis.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of (2RS,4RS)-4-(benzyloxy)-2-fluorocyclohexan-1-one is crucial for assessing its therapeutic potential. Data suggest that the compound has favorable absorption characteristics; however, further studies are needed to elucidate its distribution, metabolism, and excretion profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。